
Methyl 3-methyl-5-nitrothiophene-2-carboxylate
Overview
Description
Methyl 3-methyl-5-nitrothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-5-nitrothiophene-2-carboxylate typically involves nitration and esterification reactions. One common method involves the nitration of methyl 3-methylthiophene-2-carboxylate using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products Formed
Reduction: Methyl 3-methyl-5-aminothiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitrothiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 3-methyl-5-nitrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-nitrothiophene-2-carboxylate is largely dependent on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group at the 3-position.
Methyl 2-methyl-3-nitrobenzoate: Contains a benzene ring instead of a thiophene ring.
Methyl 3-methylthiophene-2-carboxylate: Lacks the nitro group at the 5-position.
Uniqueness
Methyl 3-methyl-5-nitrothiophene-2-carboxylate is unique due to the combination of its nitro, methyl, and ester functional groups on the thiophene ring. This unique arrangement imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Biological Activity
Methyl 3-methyl-5-nitrothiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring with a nitro group and a carboxylate ester. The presence of these functional groups is crucial for its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 204.21 g/mol.
The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, potentially targeting specific enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate significant efficacy against both pan-susceptible and drug-resistant strains.
Table 1: Antimicrobial Activity Against Staphylococcus aureus
Strain Type | MIC (µg/mL) | IC50 (µg/mL) |
---|---|---|
Pan-susceptible | 0.5 - 2.0 | 0.460 |
Vancomycin-resistant (VRSA) | 4.0 | 1.697 |
Methicillin-resistant (MRSA) | 1.0 - 16.0 | 2.282 |
These results suggest that this compound could be a promising candidate for further development as an antimicrobial agent, especially in light of increasing antibiotic resistance .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies involving various cancer cell lines have demonstrated that it can inhibit cell proliferation effectively.
Table 2: Anticancer Activity Against A549 Cells
Compound | Viability (%) at 100 µM |
---|---|
This compound | 66% |
Cisplatin | Control (100%) |
The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells, indicating its potential as a therapeutic agent in oncology .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant S. aureus strains, showing a significant reduction in biofilm integrity and bacterial viability when treated with the compound .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on A549 lung adenocarcinoma cells. The compound demonstrated a notable reduction in cell viability compared to standard treatments like cisplatin, suggesting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
methyl 3-methyl-5-nitrothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-4-3-5(8(10)11)13-6(4)7(9)12-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXYSDTCFNLNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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